molecular formula C10H9NO2 B3036565 2-(4-Cyanophenyl)propanoic acid CAS No. 362052-00-4

2-(4-Cyanophenyl)propanoic acid

Cat. No.: B3036565
CAS No.: 362052-00-4
M. Wt: 175.18 g/mol
InChI Key: YSVNGBYVEJEXGO-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Research Significance

The research significance of 2-(4-Cyanophenyl)propanoic acid is historically linked to the development of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens". mdpi.com The synthesis and investigation of profens like ibuprofen (B1674241) and naproxen (B1676952) paved the way for exploring a vast chemical space of related analogues.

In this context, this compound and its isomers serve as crucial intermediates and building blocks. The cyano group (C≡N) is a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, allowing for the synthesis of a wide array of derivatives. Current research continues to leverage this compound as a starting material for creating novel molecules with potential applications beyond inflammation, including in areas like oncology and infectious diseases. nih.govnih.gov Its utility is not just limited to its profen-like structure but extends to its capacity to act as a foundational scaffold for diverse chemical architectures.

Foundational Relevance in Organic Synthesis

The foundational relevance of this compound in organic synthesis stems from its identity as a versatile building block. biosynth.com Chemists utilize it as a key intermediate for constructing more complex molecular frameworks. The presence of both a reactive carboxylic acid group and a modifiable cyano group allows for a variety of chemical transformations.

Synthetic routes to 2-arylpropionic acids, including cyanophenyl variants, are well-established and often involve catalytic processes. For instance, palladium-catalyzed carbonylation reactions are a common method for producing the 2-arylpropionic acid core structure. mdpi.com A flexible two-step, one-pot procedure involving a Heck reaction followed by hydroxycarbonylation can be used to synthesize various 2-aryl propionic acids. mdpi.com Furthermore, the propanoic acid moiety itself can be derivatized to form amides, esters, and other functional groups, expanding its synthetic utility. nih.gov The synthesis of amide prodrugs of some 2-arylpropionic acids has been reported, demonstrating the chemical tractability of the carboxylic acid group. nih.gov

Centrality as a Medicinal Chemistry Scaffold

In medicinal chemistry, a scaffold is a core chemical structure upon which new potential drugs are built. This compound and its close chemical relatives have proven to be highly effective scaffolds for the development of new therapeutic agents. nih.govontosight.ai By chemically modifying the scaffold, researchers can design molecules that interact with specific biological targets.

Recent studies have highlighted the potential of propanoic acid derivatives in developing novel anticancer and antimicrobial agents. nih.govnih.gov For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer properties, demonstrating that this scaffold can be used to create compounds that reduce the viability of cancer cells. nih.govnih.gov The synthetic versatility of the propanoic acid structure allows for the introduction of various substituents, which can fine-tune the pharmacological properties of the resulting molecules. nih.gov This approach has led to the identification of derivatives with promising activity against multidrug-resistant bacterial and fungal pathogens, underscoring the importance of the propanoic acid scaffold in addressing significant global health challenges. nih.gov

Table of Compounds Mentioned

"heading": "Compounds Mentioned in this Article", "columns": ["Compound Name", "Molecular Formula", "Primary Context"], "data": [ ["this compound", "C10H9NO2", "Main subject, synthetic building block"], ["Ibuprofen", "C13H18O2", "Example of a profen (NSAID)"], ["Naproxen", "C14H14O4", "Example of a profen (NSAID)"], ["Ketoprofen", "C16H14O3", "Example of a profen (NSAID)"], ["3-((4-Hydroxyphenyl)amino)propanoic acid", "C9H11NO3", "Scaffold for anticancer and antimicrobial derivatives"], ["(R-(-)-2-amino-1-butanol", "C4H11NO", "Reagent for amide prodrug synthesis"] ]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNGBYVEJEXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Cyanophenyl Propanoic Acid and Analogues

Conventional Synthetic Routes to the Core Propanoic Acid Structuregoogle.comkapnayan.com

The synthesis of the 2-arylpropanoic acid backbone, a common structural motif in pharmaceuticals, is well-established. These routes typically involve either the formation of a crucial carbon-carbon bond to attach the propanoic acid side chain to the aromatic ring or the transformation of existing functional groups.

Carbon-Carbon Bond Forming Reactionsgoogle.comyoutube.com

The creation of the bond between the aromatic ring and the propanoic acid moiety is a cornerstone of synthesis for this class of compounds.

One prominent method is the Friedel-Crafts reaction . This approach can involve the reaction of an aromatic compound, such as toluene (B28343) or a related alkylbenzene, with a reactant like ethyl 2-chloropropionate in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. google.com This directly forms the ethyl 2-(4-alkylphenyl)propionate intermediate, which possesses the required carbon skeleton. google.com

Another significant strategy involves the use of organometallic coupling reactions . These include Suzuki and Heck reactions, which are powerful tools for forming carbon-carbon bonds. youtube.com For instance, a Heck reaction can couple an aryl halide with an alkene bearing a cyano group. youtube.com Additionally, organocuprate reagents can react with various halides, including aryl halides, to form new C-C bonds, offering a versatile route to the target structure. youtube.com

The introduction of a nitrile group followed by its conversion is another pathway. A halogenoalkane can undergo nucleophilic substitution with a cyanide ion (from KCN or NaCN) to form a nitrile, extending the carbon chain. youtube.com This nitrile can then be further manipulated to form the carboxylic acid.

A summary of key carbon-carbon bond-forming reactions is presented below.

Table 1: Key C-C Bond Forming Reactions
Reaction Name Reactants Catalyst/Reagents Product Type
Friedel-Crafts Reaction Alkylbenzene + Ethyl 2-chloropropionate Anhydrous Aluminum Chloride 2-Arylpropanoate Ester
Heck Reaction Aryl Halide + Alkene Palladium Catalyst Aryl-Substituted Alkene
Suzuki Reaction Aryl Halide + Organoborane Palladium Catalyst Biaryl or Aryl-Alkene
Organocuprate Coupling Organocuprate + Aryl Halide N/A Aryl-Substituted Compound
Cyanide Nucleophilic Substitution Halogenoalkane + Cyanide Salt Ethanol (solvent) Nitrile

Functional Group Transformationsgoogle.comyoutube.com

Functional group interconversions are essential for converting intermediate compounds into the final propanoic acid. youtube.com A very common final step in many synthetic routes is the hydrolysis of an ester . google.com For example, the ethyl 2-(4-alkylphenyl)propionate intermediate formed via a Friedel-Crafts reaction is typically subjected to hydrolysis, often using an acid like hydrochloric acid, to yield the desired 2-(4-alkylphenyl)propanoic acid. google.com

Similarly, a nitrile group, which can be introduced to build the carbon framework, can be hydrolyzed to a carboxylic acid. youtube.com This reaction typically requires refluxing with an acid, such as HCl, and water. youtube.com The carbon atom of the nitrile group becomes the carbon of the resulting carboxylic acid group. youtube.com These transformations represent the final and crucial steps in realizing the target acid structure.

Strategies for Introduction of the 4-Cyanophenyl Moiety

The 4-cyanophenyl group is a defining feature of the target molecule. Its introduction can be achieved through two primary strategies: using a starting material that already contains the cyano group or adding the cyano group to an existing aromatic ring at a later synthetic stage.

In the first approach, a precursor such as 4-cyanotoluene or a 4-cyanophenyl halide can be used. For example, a 4-cyanophenylboronic acid or its ester can be used in a Suzuki coupling reaction to form the C-C bond with the propanoic acid side-chain precursor. youtube.comgoogle.com The synthesis of such boronic acid intermediates from compounds like 2-bromobenzonitrile (B47965) has been documented, highlighting the viability of using cyano-substituted starting materials. google.com

Alternatively, the cyano group can be introduced via functional group transformation on a pre-formed 2-phenylpropanoic acid scaffold. A classic method is the Sandmeyer reaction , where a primary aromatic amine (at the 4-position) is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide. Another powerful modern method is the palladium-catalyzed cyanation of an aryl halide (e.g., 4-bromophenylpropanoic acid) using a cyanide source like zinc cyanide.

Enantioselective Synthesis of Chiral 2-(4-Cyanophenyl)propanoic acid Derivativesnih.gov

The carbon atom alpha to the carboxyl group in this compound is a stereocenter, meaning the molecule exists as two non-superimposable mirror images called enantiomers. As the biological activity of such chiral molecules often resides in only one enantiomer, methods to selectively synthesize a single enantiomer are of paramount importance. youtube.com

Asymmetric Catalysis in Propanoic Acid Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. youtube.com This can be achieved with chiral metal complexes or small organic molecules (organocatalysts). youtube.com

For the synthesis of chiral 2-arylpropanoic acids, a prominent strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For example, an α,β-unsaturated ester can be hydrogenated using a chiral transition metal catalyst, such as one based on Iridium (Ir) or Rhodium (Rh) complexed with a chiral ligand. rsc.org This process can deliver the saturated ester with high enantiomeric excess, which is then hydrolyzed to the final chiral acid. rsc.org

Another advanced approach involves asymmetric organocatalysis . Chiral organocatalysts, such as the imidazolidinones developed by MacMillan, can activate substrates towards enantioselective additions. youtube.com These catalysts can form a chiral iminium ion with an α,β-unsaturated aldehyde, which can then be attacked by a nucleophile in a highly stereocontrolled manner. youtube.com Furthermore, dual catalytic systems, such as combining a chiral aldehyde with a nickel catalyst, have been shown to be effective for the asymmetric α-functionalization of amino acid esters, a principle that can be extended to other carbonyl compounds. nih.gov

A summary of selected asymmetric catalytic approaches is provided below.

Table 2: Examples of Asymmetric Catalysis Research
Catalytic System Reaction Type Key Finding
Iridium (Ir) Complex Asymmetric Hydrogenation Achieved high yields and excellent enantioselectivities (up to 98% ee) for the synthesis of chiral heterocycles. rsc.org
Chiral Aldehyde/Nickel Dual Catalysis Enables direct asymmetric α-propargylation of amino acid esters with good to excellent enantioselectivity. nih.gov
Chiral Imidazolidinone Organocatalysis (Diels-Alder) Provides high enantioselectivity by forming a chiral iminium ion intermediate, controlling the facial selectivity of the reaction. youtube.com
Palladium/Phosphoramidite [3+2] Cycloaddition Synthesized 2,2-disubstituted tetrahydrofurans in up to 96% yield and 95% ee from ketones. nih.gov

Biocatalytic Approaches for Stereocontrolnih.gov

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations. Enzymes can operate under mild conditions and often display exquisite chemo-, regio-, and stereoselectivity, making them powerful tools for producing enantiomerically pure compounds. nih.gov

One major biocatalytic strategy is kinetic resolution . This involves using an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic mixture. For instance, a racemic ester of this compound could be treated with a lipase, which would selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding acid, leaving the other enantiomer (the S-ester) unreacted. The resulting acid and unreacted ester can then be separated.

More advanced methods involve the use of engineered enzymes in asymmetric synthesis. For example, the principles used in the biocatalytic synthesis of the antidiabetic drug sitagliptin, which involved creating a highly active and selective transaminase through directed evolution, can be applied to other molecules. nih.gov A suitable prochiral ketone precursor could be converted to a chiral amine using an engineered transaminase, with the amine then being converted to the desired chiral acid. This approach highlights the potential of tailoring enzymes for specific, non-natural transformations to achieve high efficiency and enantiopurity. nih.gov

Chiral Auxiliary-Based Synthetic Strategies

The synthesis of enantiomerically pure this compound can be effectively achieved using chiral auxiliary-based strategies. This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, before being cleaved to yield the desired enantiomerically enriched product. wikipedia.orgresearchgate.net

A common strategy involves the use of oxazolidinone auxiliaries, which are often derived from readily available amino alcohols. wikipedia.org For the synthesis of this compound, the process would typically begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. This is achieved by deprotonation with a strong base like n-butyllithium followed by reaction with a suitable acyl chloride, such as 4-cyanophenylacetyl chloride, to form an N-acyloxazolidinone.

The key stereodetermining step is the subsequent diastereoselective alkylation of the enolate derived from this N-acyl derivative. The oxazolidinone auxiliary creates a sterically hindered environment, forcing the incoming electrophile (a methylating agent like methyl iodide) to approach from the less hindered face. This controlled approach ensures the formation of one diastereomer in preference to the other.

Finally, the chiral auxiliary is removed, typically through hydrolysis with an agent like lithium hydroxide, to release the target (S)- or (R)-2-(4-cyanophenyl)propanoic acid, while the auxiliary can often be recovered for reuse. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also been employed in similar asymmetric alkylation strategies to produce chiral carboxylic acids. scielo.org.mx

Table 1: Key Steps in Chiral Auxiliary-Based Synthesis

Step Description Reagents Purpose
1. Acylation Attachment of the prochiral substrate to the chiral auxiliary. Chiral oxazolidinone, n-BuLi, 4-cyanophenylacetyl chloride Formation of an N-acyloxazolidinone intermediate.
2. Alkylation Diastereoselective introduction of the methyl group. Strong base (e.g., LDA), Methyl iodide Creation of the stereocenter with high diastereoselectivity.

| 3. Cleavage | Removal of the chiral auxiliary to yield the final product. | LiOH, H₂O₂ | Release of the enantiomerically pure carboxylic acid. |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a powerful and highly efficient method for synthesizing chiral propionic acids, including this compound. nih.govokayama-u.ac.jp This technique involves the direct hydrogenation of a prochiral olefin precursor, 2-(4-cyanophenyl)acrylic acid, using a transition metal catalyst complexed with a chiral ligand. nih.govresearchgate.net The choice of metal and, crucially, the chiral ligand, dictates the enantioselectivity of the reaction.

Ruthenium and rhodium-based catalysts are commonly employed for this transformation. okayama-u.ac.jp For instance, ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) have shown remarkable success in the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids. okayama-u.ac.jp The reaction proceeds by coordinating the substrate to the chiral metal center, followed by the stereoselective addition of hydrogen across the double bond, leading to the desired enantiomer of this compound with high enantiomeric excess (ee). nih.gov

More recently, the use of more abundant and less toxic earth-abundant metals like nickel has gained attention. nih.govresearchgate.net Nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been reported to afford the corresponding chiral α-substituted propionic acids with excellent enantioselectivities (up to 99.4% ee) and high substrate-to-catalyst ratios. nih.govresearchgate.net These systems often utilize P-chiral phosphine ligands. nih.gov

The efficiency of asymmetric hydrogenation makes it a highly attractive route for industrial-scale production, offering high yields, exceptional enantioselectivity, and high atom economy. okayama-u.ac.jpnih.gov

Table 2: Comparison of Catalytic Systems for Asymmetric Hydrogenation

Catalyst System Chiral Ligand Example Typical Substrate Reported Efficiency
Ruthenium-based (S)-BINAP α,β-Unsaturated carboxylic acids >97% yield, >97% ee nih.gov
Rhodium-based (R,R)-DIPAMP α-Amino acid precursors High enantioselectivity okayama-u.ac.jp
Iridium-based N,P Ligands Unfunctionalized olefins High yield, high enantio- and diastereoselectivity nih.gov

| Nickel-based | (R,R)-BenzP* | α-Substituted acrylic acids | Full conversion, up to 99.4% ee researchgate.net |

Sustainable and Green Chemistry Aspects in Synthetic Design

The principles of green chemistry are increasingly influencing the synthetic design for profen-class molecules like this compound. The focus is on developing processes that are not only efficient but also environmentally benign by minimizing waste, reducing the use of hazardous substances, and improving atom economy. sciencehistory.org

A prominent example of green chemistry in profen synthesis is the redesigned process for ibuprofen (B1674241) developed by the Boots-Hoechst-Celanese (BHC) Company. ugal.roresearchgate.net This streamlined, three-step synthesis replaced the original, less efficient six-step route. ugal.ro The BHC process features a catalytic first step using hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent, which can be recovered and reused. researchgate.net This contrasts sharply with the classical route that used stoichiometric amounts of aluminum trichloride (B1173362), generating significant inorganic salt waste. ugal.ro

The key improvements in the BHC process, which can be applied conceptually to the synthesis of this compound, are:

Atom Economy: The BHC process boasts an atom economy of around 77% (or up to 99% if the acetic acid by-product is recovered), a significant improvement over the 40% atom economy of the original Boots method. ugal.roresearchgate.net This means a much larger proportion of the reactant atoms are incorporated into the final product, drastically reducing waste.

Catalysis over Stoichiometric Reagents: The use of a recyclable catalyst (HF) instead of stoichiometric reagents that are consumed in the reaction is a core principle of green chemistry. sciencehistory.org

Modern synthetic strategies continue to build on these principles. For instance, asymmetric hydrogenation is inherently a green methodology as it is a highly atom-economical addition reaction. okayama-u.ac.jp Furthermore, research into electrochemical methods, which use renewable electricity to drive reactions, and photo-chemical carboxylations are being explored as potential green routes for the synthesis of profens. nih.gov These methods could reduce the reliance on harsh reagents and metal catalysts. nih.gov

Table 3: Comparison of Traditional vs. Green Synthetic Routes for Profens (Ibuprofen Example)

Feature Traditional Boots Synthesis Green BHC Synthesis
Number of Steps 6 3 ugal.ro
Atom Economy ~40% ugal.ro ~77-99% ugal.roresearchgate.net
Key Reagent Aluminum trichloride (stoichiometric) Hydrogen fluoride (catalytic, recyclable) researchgate.net

| Waste Profile | High, significant inorganic salt waste ugal.ro | Low, acetic acid by-product can be recovered ugal.roresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 4 Cyanophenyl Propanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including derivatization and decarboxylation.

Derivatization Reactions

The carboxylic acid group of 2-(4-cyanophenyl)propanoic acid can be readily converted into a range of derivatives, most notably esters. Esterification is a common transformation, typically achieved through the Fischer esterification method. chemguide.co.ukmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.com

For instance, the reaction of this compound with an alcohol (R-OH) under acidic catalysis yields the corresponding ester. The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. A series of proton transfer steps followed by the elimination of a water molecule results in the formation of the ester. masterorganicchemistry.com

Beyond simple esterification, the carboxylic acid functionality can be activated or derivatized using various reagents, often to facilitate analysis or further reactions. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of nucleophiles like amines can be used to form amides. nih.gov Such derivatizations are common in the synthesis of analogues of pharmacologically active 2-arylpropanoic acids, like ibuprofen (B1674241) and naproxen (B1676952). nih.govnih.gov

Table 1: Common Derivatization Reactions of the Carboxylic Acid Group

Reaction TypeReagentsProduct
Fischer EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., EDC, CDI)Amide

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). youtube.com For simple carboxylic acids, this process typically requires high temperatures. However, the ease of decarboxylation is enhanced if a carbanion-stabilizing group is present at the β-position, as seen in β-keto acids. youtube.comyoutube.com this compound does not possess this β-carbonyl structure, so its thermal decarboxylation would be expected to be slow.

However, metal-catalyzed decarboxylation presents a viable pathway. For aromatic carboxylic acids, transition metals like copper and silver have been shown to facilitate decarboxylation. The mechanism is thought to involve the formation of a metal carboxylate complex. From this complex, CO₂ is ejected, followed by protodemetallation to yield the final product and regenerate the catalyst.

Another potential, though less direct, pathway for decarboxylation could involve the formation of an aromatic anhydride (B1165640) under thermal conditions. These anhydrides can then decompose through a free-radical-induced pathway to form aryl radicals, which subsequently lead to decarboxylated products.

Transformations of the Cyanophenyl Moiety

The cyanophenyl group contains two reactive sites: the nitrile (cyano) group and the phenyl ring.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polar and can undergo nucleophilic addition, similar to a carbonyl group. lumenlearning.com

Hydrolysis: One of the most fundamental reactions of nitriles is hydrolysis to form carboxylic acids. This can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Heating this compound with a dilute aqueous acid (e.g., HCl) will hydrolyze the nitrile group. The reaction proceeds via an intermediate amide, ultimately yielding 4-(1-carboxyethyl)benzoic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., NaOH) also hydrolyzes the nitrile. This initially forms the sodium salt of the resulting carboxylic acid and ammonia (B1221849) gas. Subsequent acidification is required to obtain the free dicarboxylic acid. libretexts.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. This reaction would convert this compound into 2-(4-(aminomethyl)phenyl)propanoic acid, following an aqueous workup.

Table 2: Key Transformations of the Nitrile Group

Reaction TypeReagentsProduct Functional Group
Acid HydrolysisH₃O⁺, HeatCarboxylic Acid
Base Hydrolysis1. NaOH, Heat; 2. H₃O⁺Carboxylic Acid
Reduction1. LiAlH₄; 2. H₂OPrimary Amine

Electrophilic Aromatic Substitutions on the Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the two existing substituents: the 2-propanoic acid group and the cyano group.

Directing Effects: The -CH(CH₃)COOH group is an alkyl-type substituent. Alkyl groups are generally considered activating and ortho-, para-directing. This is due to their electron-donating inductive effect, which enriches the electron density of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles.

The cyano (-C≡N) group is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the preferred site for electrophilic attack.

Design and Synthesis of 2 4 Cyanophenyl Propanoic Acid Based Analogues and Conjugates

Amino Acid Derivatives and Non-Canonical Amino Acids

The core structure of 2-(4-cyanophenyl)propanoic acid can be readily functionalized to create a variety of amino acid derivatives. A key example is the synthesis of 2-amino-3-(4-cyanophenyl)propanoic acid, also known as 4-cyano-DL-phenylalanine. nih.gov This compound is a non-canonical amino acid, meaning it is not one of the 20 common proteinogenic amino acids. The introduction of an amino group at the alpha-position of the propanoic acid chain transforms the molecule into an analogue of phenylalanine.

The synthesis of such derivatives often involves standard peptide chemistry techniques. For instance, the carboxylic acid of this compound can be activated and then coupled with an amino group-containing molecule. Conversely, the cyano group on the phenyl ring can be a precursor for other functional groups, or the phenyl ring itself can be further substituted to create a library of diverse amino acid analogues.

Other derivatives that have been synthesized include 2-acetamido-3-(4-cyanophenyl)propanoic acid and 2-(4-cyanobenzenesulfonamido)propanoic acid. cookechem.comuni.lu These modifications at the alpha-position introduce different functionalities that can influence the molecule's interaction with biological targets. The acetamido group, for example, can alter the compound's polarity and hydrogen bonding capabilities.

The exploration of non-canonical amino acids derived from this compound is part of a broader effort to expand the chemical diversity of peptides and proteins. bakerlab.org By incorporating these novel building blocks, scientists can design peptides with enhanced stability, novel structural motifs, and unique biological activities. bakerlab.org

Heterocyclic Analogues Derived from this compound

The versatile structure of this compound also lends itself to the synthesis of various heterocyclic analogues. These modifications often involve reacting the carboxylic acid or other functional groups with reagents that lead to the formation of heterocyclic rings.

Thiazole-Containing Conjugates

Thiazole (B1198619) rings can be incorporated into the structure of this compound to generate novel compounds. For example, studies have shown the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov While not directly starting from this compound, these syntheses demonstrate the utility of the propanoic acid backbone in creating thiazole-containing structures with potential biological activity. nih.gov The general strategy involves the reaction of a thiourea (B124793) derivative with an alpha-haloketone to form the thiazole ring. nih.gov

Thiazolidinone-Based Analogues

Pyrimidine-Integrated Structures

The integration of pyrimidine (B1678525) rings has been a key strategy in modifying this compound derivatives to create potent modulators of biological targets. For instance, (S)-3-(4-Cyanophenyl)-2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)propanoic acid was synthesized by reacting (L)-2-amino-3-(4-cyanophenyl)propanoic acid with a substituted pyrimidine. nih.gov This synthesis highlights the coupling of the amino acid derivative of this compound with a heterocyclic system to generate complex molecules with specific biological activities. nih.gov

PROTAC Linker Applications and Conjugate Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govbroadpharm.com A crucial component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. nih.govbroadpharm.com The chemical structure of the linker, including its length, rigidity, and composition, significantly impacts the efficacy of the PROTAC. nih.gov

While direct examples of this compound being used as a complete PROTAC linker are not detailed, its structural motifs are relevant to linker design. The propanoic acid moiety can serve as a connection point, and the cyanophenyl group can be part of the linker structure or a precursor for further functionalization. The principles of PROTAC linker design often involve utilizing moieties like PEG chains, alkyl chains, and other functionalities to achieve the optimal distance and orientation between the two binding ligands. broadpharm.com The versatility of this compound allows for the incorporation of such linker components through standard chemical transformations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential for optimizing the biological activity and physicochemical properties of drug candidates. For analogues of this compound, these studies have provided valuable insights.

In the context of KCa2 channel modulators, SAR studies on pyrimidine-integrated derivatives of 2-amino-3-(4-cyanophenyl)propanoic acid have revealed key structural features for activity. For example, the substitution pattern on the pyrimidine ring and the nature of the substituent on the phenyl ring of the aniline (B41778) moiety were found to be critical for potency and selectivity. nih.gov A 4-trifluoromethane substituent on the aniline ring did not significantly alter the potency compared to the parent compound, CyPPA. nih.gov However, optimization of the pyrimidine moiety led to compounds with significantly improved potency. nih.gov

The table below summarizes some of the synthesized analogues and their reported findings:

Compound Name Modification Key Research Finding Reference
2-Amino-3-(4-cyanophenyl)propanoic acidIntroduction of an amino group at the alpha-positionA non-canonical amino acid used as a building block for more complex molecules. nih.gov
2-Acetamido-3-(4-cyanophenyl)propanoic acidAcetylation of the alpha-amino groupA derivative with modified polarity and hydrogen bonding potential. cookechem.com
(S)-3-(4-Cyanophenyl)-2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)propanoic acidIntegration of a pyrimidine-pyrazole moietyActs as a modulator of KCa2 channels. nih.gov

These studies demonstrate how systematic modifications to the this compound scaffold can lead to a deeper understanding of the molecular interactions driving biological activity and can guide the design of more effective and specific therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies in Research on 2 4 Cyanophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(4-Cyanophenyl)propanoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Techniques

Proton (¹H) NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the propanoic acid moiety, the methyl protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the carboxylic acid group.

Based on analogous compounds like 2-(4-nitrophenyl)propanoic acid, the expected chemical shifts (δ) are approximately:

Aromatic protons: Signals for the protons on the phenyl ring typically appear in the downfield region, likely between 7.5 and 8.2 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing cyano group. The protons ortho and meta to the cyano group will likely show distinct signals, possibly as doublets due to spin-spin coupling.

Methine proton (-CH): The proton on the carbon adjacent to the phenyl ring and the carboxylic acid group is expected to resonate at approximately 4.0 ppm. This significant downfield shift is due to the deshielding effects of both the aromatic ring and the carbonyl group.

Methyl protons (-CH₃): The methyl group protons are expected to appear further upfield, around 1.6 ppm, as a doublet due to coupling with the adjacent methine proton.

Carboxylic acid proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10-12 ppm. hmdb.cautsunomiya-u.ac.jp Its position can be sensitive to solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.

The expected chemical shift ranges for the carbon atoms are:

Carboxylic acid carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the range of 170-185 ppm. libretexts.org

Aromatic carbons: The carbons of the phenyl ring will resonate in the aromatic region, typically between 125 and 150 ppm. libretexts.org The carbon attached to the cyano group (quaternary) and the carbon attached to the propanoic acid moiety will have distinct chemical shifts from the protonated aromatic carbons.

Nitrile carbon (-C≡N): The carbon of the cyano group typically absorbs in the range of 115-120 ppm. libretexts.org

Methine carbon (-CH): The methine carbon of the propanoic acid group is expected to appear around 40-50 ppm.

Methyl carbon (-CH₃): The methyl carbon will be the most upfield signal, typically resonating between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad singlet)170 - 185
Aromatic (C₆H₄)7.5 - 8.2 (multiplets)125 - 150
Methine (-CH)~4.0 (quartet)40 - 50
Methyl (-CH₃)~1.6 (doublet)15 - 25
Nitrile (-C≡N)-115 - 120

Advanced Multi-dimensional NMR Experiments

To gain deeper insights into the molecular structure and to unambiguously assign all proton and carbon signals, advanced multi-dimensional NMR experiments are employed. These techniques provide correlation information between different nuclei.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.orgcolumbia.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (~4.0 ppm) and the methyl protons (~1.6 ppm), confirming their connectivity. It would also reveal the coupling relationships between the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orgnih.govyoutube.com This is crucial for assigning the signals in the ¹³C NMR spectrum. For example, the HSQC spectrum would show a cross-peak between the proton signal at ~1.6 ppm and the carbon signal at ~15-25 ppm, confirming the assignment of the methyl group.

In situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR spectrometer. researchgate.netcardiff.ac.ukmpg.descienceopen.com This methodology can provide valuable kinetic and mechanistic information about the synthesis of this compound. By acquiring NMR spectra at regular intervals during the reaction, the disappearance of reactant signals and the appearance of product signals can be tracked. This allows for the determination of reaction rates, the identification of any reaction intermediates, and the optimization of reaction conditions. For instance, in the synthesis of profen drugs, which share a similar propanoic acid moiety, ²H NMR has been used to gain insights into the synthetic procedures. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in carboxylic acid dimers. libretexts.orgdocbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are expected just below 3000 cm⁻¹.

C≡N Stretch (Nitrile): A sharp and intense absorption band characteristic of the nitrile group should be observed in the range of 2210-2260 cm⁻¹. researchgate.net

C=O Stretch (Carboxylic Acid): A strong and sharp absorption band corresponding to the carbonyl stretching vibration is expected around 1700-1725 cm⁻¹. docbrown.info The exact position can be influenced by hydrogen bonding.

C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group typically appear in the fingerprint region between 1200 and 1450 cm⁻¹.

For the structurally similar compound 2-(4-Cyanophenylamino) acetic acid, detailed vibrational assignments have been made through a combination of experimental FT-IR and theoretical calculations. nih.gov These assignments provide a strong basis for interpreting the spectrum of this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Certain vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

C≡N Stretch (Nitrile): The nitrile stretching vibration is typically a very strong and sharp band in the Raman spectrum, appearing in the 2200-2250 cm⁻¹ region. nih.govresearchgate.net This makes Raman spectroscopy particularly well-suited for studying the nitrile functionality.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted phenyl ring is often a strong and characteristic band in the Raman spectrum. Other aromatic C=C stretching and C-H bending modes also give rise to distinct Raman signals.

C=O Stretch (Carboxylic Acid): The carbonyl stretch is also observable in the Raman spectrum, although it is often less intense than in the FT-IR spectrum.

The analysis of the Raman spectrum of this compound, in conjunction with FT-IR data, provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups and providing insights into its molecular structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300WeakStrong, Broad (IR)
C-H Stretch (Aromatic)3000 - 31003000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 30002850 - 3000Medium
C≡N Stretch (Nitrile)2210 - 22602200 - 2250Strong, Sharp
C=O Stretch (Carboxylic Acid)1700 - 17251700 - 1725Strong (IR), Medium (Raman)
C=C Stretch (Aromatic)1450 - 16001450 - 1600Medium to Weak

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of this compound. Through ionization and subsequent analysis of fragment ions, researchers can confirm the compound's identity and uncover details about its chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish the target compound from other molecules with the same nominal mass. The theoretical monoisotopic mass of this compound (C₁₀H₉NO₂) is 175.06333 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

The fragmentation pattern in mass spectrometry provides a roadmap to the molecule's structure. For this compound, common fragmentation pathways for carboxylic acids under electron ionization would be anticipated. Key expected fragmentation events include:

Loss of the carboxyl group: A prominent fragmentation would be the cleavage of the COOH group, resulting in a fragment with an m/z of 45.

Decarboxylation: The loss of CO₂ would lead to a fragment ion corresponding to the remainder of the molecule.

Cleavage of the propanoic acid chain: Fragmentation can occur along the aliphatic chain, leading to characteristic losses.

Fragmentation of the aromatic ring: The cyanophenyl group can also fragment, although the aromatic ring's stability often makes it a more stable fragment.

A related compound, 2-amino-3-(4-cyanophenyl)propanoic acid, has a confirmed exact mass of 190.074227566 Da nih.gov. This underscores the precision of HRMS in assigning correct elemental compositions.

Table 1: Predicted HRMS Data for this compound
PropertyValue
Molecular FormulaC₁₀H₉NO₂
Theoretical Monoisotopic Mass175.06333 Da
Expected [M-H]⁻ Ion174.05605 m/z
Expected [M+H]⁺ Ion176.07061 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex mixtures. LC separates the compound from other components based on its physicochemical properties, after which the mass spectrometer provides detection and structural confirmation.

A typical LC-MS method for a polar aromatic carboxylic acid like this compound would involve reversed-phase chromatography. A C18 column is commonly used, with a mobile phase consisting of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency.

Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in negative ion mode ([M-H]⁻) due to the acidic nature of the carboxyl group, which is readily deprotonated. For certain carboxylic acids, derivatization may be employed to enhance chromatographic retention and improve ionization efficiency, particularly when analyzing them in complex biological matrices nih.govsemanticscholar.orgmdpi.com. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert the carboxylic acid into a derivative that is more amenable to LC-MS analysis nih.govsemanticscholar.org.

Table 2: Representative LC-MS Parameters for Arylpropanoic Acid Analysis
ParameterCondition
LC ColumnReversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative Ion Mode
Detection ModeFull Scan or Selected Ion Monitoring (SIM)

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the benzonitrile (B105546) chromophore. Benzonitrile itself exhibits characteristic absorption bands in the ultraviolet region due to π → π* electronic transitions within the aromatic ring sphinxsai.comnist.gov.

The spectrum of benzonitrile typically shows a strong absorption band around 224 nm and a weaker, structured band around 270-280 nm nist.gov. The attachment of the propanoic acid group to the phenyl ring is expected to act as an auxochrome, which may cause a slight bathochromic (red) shift of these absorption maxima. Theoretical studies on benzonitrile using density functional theory (DFT) help in assigning these transitions and understanding the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies sphinxsai.com.

Table 3: Expected UV-Vis Absorption Data for this compound based on Benzonitrile Chromophore
Expected λmax (nm)Associated Electronic TransitionChromophore
~225-235 nmπ → πAromatic Ring
~270-285 nmπ → π (fine structure)Aromatic Ring

Chiroptical Spectroscopy

As this compound possesses a chiral center at the second carbon of the propanoic acid chain, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining their absolute configuration (R or S). Key methods include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

These techniques measure the differential absorption of left and right circularly polarized light. For chiral carboxylic acids, obtaining clear and interpretable chiroptical spectra can be challenging due to the formation of aggregates (like dimers) through intermolecular hydrogen bonding, which can complicate the spectra americanelements.com. To circumvent this, a common research strategy is to convert the carboxylic acid into its corresponding methyl ester or sodium salt. This derivatization eliminates the strong hydrogen bonding effects, leading to spectra that are simpler to analyze and compare with theoretical predictions from quantum chemical calculations americanelements.com. By comparing the experimental VCD or ECD spectrum of a derivative with the computationally predicted spectrum for a known configuration (e.g., the R-enantiomer), the absolute configuration of the parent acid can be unambiguously determined.

Chromatographic Separation and Analysis

The separation of the enantiomers of this compound is a critical analytical task, for which High-Performance Liquid Chromatography (HPLC) is the predominant technique. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).

For arylpropionic acids, polysaccharide-based CSPs are particularly effective. These columns contain a chiral selector, such as an amylose (B160209) or cellulose (B213188) derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)), coated or immobilized on a silica (B1680970) support. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times on the column.

Typical mobile phases for these separations are normal-phase eluents, such as mixtures of hexane (B92381) and an alcohol like 2-propanol. The precise composition of the mobile phase can be adjusted to optimize the resolution between the enantiomeric peaks. An alternative, indirect method involves derivatizing the racemic acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column nih.gov.

Table 4: Typical Chiral HPLC Conditions for Arylpropanoic Acid Separation
ParameterCondition
TechniqueChiral High-Performance Liquid Chromatography (HPLC)
Stationary PhasePolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series)
Mobile PhaseNormal-phase (e.g., Hexane/2-Propanol/Trifluoroacetic acid)
DetectionUV Detector (at a λmax of the chromophore, e.g., 230 nm)

Computational and Theoretical Chemistry Studies of 2 4 Cyanophenyl Propanoic Acid

Quantum Chemical Calculations for Electronic and Geometric Insights

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electronic structure and geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state properties of molecules. For a molecule like 2-(4-Cyanophenyl)propanoic acid, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.

In a representative study on the analogous compound, 2-(4-Cyanophenylamino) acetic acid, DFT calculations were performed to determine optimized geometrical parameters such as bond lengths and bond angles. These theoretical values are often compared with experimental data, where available, to validate the computational model. For instance, the calculated and experimental bond lengths for some key bonds in 2-(4-Cyanophenylamino) acetic acid are presented in the table below.

Table 1: Selected Theoretical and Experimental Bond Lengths (Å) for 2-(4-Cyanophenylamino) acetic acid

Bond Theoretical (DFT) Experimental
O1–C12 1.346 1.328
O2–C12 1.205 1.205
N3–C5 1.371 1.376
N4–C13 1.157 1.138

Data sourced from a study on 2-(4-Cyanophenylamino) acetic acid and is used here for illustrative purposes.

Similarly, bond angles are also calculated and compared to provide a complete picture of the molecular geometry.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For 2-(4-Cyanophenylamino) acetic acid, the HOMO and LUMO energies were calculated using DFT. The energy gap was found to be indicative of charge transfer within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-(4-Cyanophenylamino) acetic acid

Parameter Energy (eV)
HOMO -6.2056
LUMO -1.2901

Data sourced from a study on 2-(4-Cyanophenylamino) acetic acid and is used here for illustrative purposes.

The distribution of the HOMO and LUMO across the molecule can also provide insights into which regions are most likely to be involved in electron donation and acceptance.

Natural Bond Orbital (NBO) and Charge Transfer Analyses

Natural Bond Orbital (NBO) analysis is a computational technique that provides information about the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled and vacant orbitals, which can reveal details about intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.

In the case of 2-(4-Cyanophenylamino) acetic acid, NBO analysis was used to elucidate the charge transfer or delocalization of charge resulting from intramolecular interactions. This analysis helps in understanding the electronic communication between different parts of the molecule, such as the cyanophenyl group and the acetic acid moiety.

Electrostatic Potential Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow regions are generally neutral or less charged.

For 2-(4-Cyanophenylamino) acetic acid, MEP analysis was performed to identify the reactive sites for electrophilic and nucleophilic attack. Such a map for this compound would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential.

Prediction of Vibrational and Electronic Spectra

Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule. DFT methods are commonly used to calculate the vibrational frequencies, which can then be compared with experimental spectra to aid in the assignment of vibrational modes.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. For 2-(4-Cyanophenylamino) acetic acid, theoretical vibrational wavenumbers and electronic transition details were identified and compared with experimental data.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound are not readily found in the literature, these techniques would be valuable for understanding its behavior in different environments. Molecular dynamics simulations could be used to study the conformational changes of the molecule over time and its interactions with solvent molecules. Such simulations could also provide insights into how the molecule might interact with biological macromolecules, which is a common application for similar compounds.

Molecular Docking and Ligand-Receptor Interaction Studies

As of the latest literature surveys, specific molecular docking and ligand-receptor interaction studies focusing exclusively on this compound have not been reported in peer-reviewed scientific journals. While computational methods such as molecular docking are standard in drug discovery and materials science for predicting the binding orientation and affinity of a ligand to a target protein or receptor, no such studies have been published for this particular compound.

General molecular docking procedures involve the preparation of the ligand and receptor structures, defining a binding site, and using a scoring function to rank the potential binding poses. These studies provide valuable insights into potential biological targets and the molecular basis of ligand-receptor recognition, including key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. However, without specific research on this compound, any discussion of its potential interactions with biological receptors remains purely speculative.

Similarly, detailed analyses of ligand-receptor interactions, which would typically follow a docking study to elucidate the specific amino acid residues involved in binding and the nature of the chemical interactions, are not available for this compound.

Conformational Landscape Analysis

A thorough search of computational chemistry literature and databases reveals a lack of specific studies on the conformational landscape analysis of this compound. Such an analysis would involve theoretical calculations to identify the stable conformations (conformers) of the molecule and the energy barriers between them.

Conformational analysis is crucial for understanding a molecule's flexibility, which can influence its physicochemical properties and its ability to bind to a receptor. The process typically employs methods like molecular mechanics or quantum mechanics to rotate the molecule around its single bonds and calculate the potential energy at each step. The resulting potential energy surface helps to identify low-energy, stable conformations.

For this compound, key dihedral angles, such as those around the C-C bond connecting the phenyl ring to the propanoic acid moiety and the C-C bond within the propanoic acid chain, would be critical in defining its conformational space. However, no published studies have performed these calculations or reported on the relative energies and populations of the different conformers of this compound. Therefore, a detailed description of its conformational preferences is not currently possible.

Biological and Medicinal Chemistry Applications of 2 4 Cyanophenyl Propanoic Acid and Its Analogues

Applications as Protein Degrader (PROTAC) Building Blocks

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a target protein, co-opts the cell's own protein disposal machinery to eliminate it entirely. sigmaaldrich.cn This is achieved through a heterobifunctional molecule composed of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker, while seemingly a simple component, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govmedchemexpress.com

Given its structural features, 2-(4-Cyanophenyl)propanoic acid is a candidate for use as a component within the linker of a PROTAC. The carboxylic acid group provides a convenient handle for chemical conjugation to either the E3 ligase ligand or the target protein ligand, typically through amide bond formation. nih.gov The phenyl ring can provide a degree of rigidity to the linker, which can be crucial for optimal ternary complex formation, while the cyano group can influence the molecule's polarity and pharmacokinetic properties.

Design Principles for PROTAC Development

The rational design of a PROTAC involves the careful selection and optimization of its three key components: the target-binding ligand, the E3 ligase ligand, and the linker. The goal is to create a molecule that can efficiently induce the formation of a stable and productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. sigmaaldrich.cn

Key design principles include:

Linker Optimization: The nature of the linker—its length, flexibility, and chemical composition—is a critical determinant of PROTAC activity. The linker must be long enough to span the distance between the target protein and the E3 ligase but not so long that it leads to unproductive binding or poor cellular permeability. The composition of the linker, which can include alkyl chains, polyethylene (B3416737) glycol (PEG) units, and rigid aromatic moieties, can significantly impact the physicochemical properties of the PROTAC. medchemexpress.comnih.gov

Ternary Complex Formation: The ultimate success of a PROTAC depends on its ability to promote the formation of a stable ternary complex. The linker plays a crucial role in orienting the two proteins in a manner that is favorable for ubiquitination. Computational modeling and structural biology techniques are increasingly being used to predict and validate the geometry of these complexes. nih.gov

The modular nature of PROTACs allows for the systematic optimization of these parameters through the creation of libraries of related compounds with variations in the linker and attachment points. nih.gov

ComponentFunctionKey Considerations
Target-Binding Ligand Binds to the protein of interest.Affinity, selectivity, and attachment point for the linker.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).Ligase choice, binding affinity, and linker attachment site.
Linker Connects the two ligands.Length, rigidity, solubility, and influence on ternary complex geometry.

Table 1: Key Components and Design Considerations for PROTACs.

Mechanisms of Targeted Protein Degradation

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation pathway, the ubiquitin-proteasome system (UPS). sigmaaldrich.cn The process can be broken down into the following key steps:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. sigmaaldrich.cn

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the target protein. This process is typically repeated to form a polyubiquitin (B1169507) chain on the target. sigmaaldrich.cn

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides. sigmaaldrich.cn

PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can go on to mediate the degradation of another molecule of the target protein, making the process catalytic. sigmaaldrich.cn

This event-driven, catalytic mechanism distinguishes PROTACs from traditional inhibitors, which require sustained occupancy of the target's active site to exert their effect.

Incorporation into Non-Canonical Amino Acids for Biochemical Probes

The genetic code can be expanded to include non-canonical amino acids (ncAAs), which are structurally distinct from the 20 standard proteinogenic amino acids. The incorporation of ncAAs into proteins provides a powerful tool for probing protein structure, function, and dynamics in ways that are not possible with conventional biochemical and biophysical techniques. nih.gov 4-Cyano-L-phenylalanine, a close analogue of this compound, has emerged as a particularly useful ncAA for such applications. nih.govnih.gov

The cyano group of 4-cyanophenylalanine serves as a sensitive vibrational reporter, with its infrared (IR) stretching frequency being highly dependent on the local electrostatic environment. nih.gov This allows for the site-specific interrogation of electric fields within a protein. Furthermore, 4-cyanophenylalanine is a fluorescent amino acid, and its fluorescence properties can be modulated by its local environment, making it a valuable probe for studying protein folding and conformational changes. nih.govnih.gov

The incorporation of 4-cyanophenylalanine into proteins is typically achieved using an engineered, orthogonal tRNA synthetase/tRNA pair that recognizes the ncAA and facilitates its insertion in response to a nonsense or frameshift codon. nih.gov This allows for the site-specific placement of the probe within a protein of interest.

PropertyApplication
Vibrational Reporter (IR Spectroscopy) Probing local electric fields and hydrogen bonding environments within a protein.
Fluorescence Monitoring protein folding, conformational changes, and protein-protein interactions.
Förster Resonance Energy Transfer (FRET) Donor Measuring distances and dynamics in protein complexes when paired with a suitable acceptor.

Table 2: Applications of 4-Cyano-L-phenylalanine as a Biochemical Probe.

Research in Anti-inflammatory Agents (Class-based studies)

Arylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes well-known medications like ibuprofen (B1674241) and naproxen (B1676952). orientjchem.org These compounds typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Given that this compound belongs to this chemical class, it is plausible that it and its derivatives may possess anti-inflammatory properties.

Enzyme Modulation in Inflammatory Pathways

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. nih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is typically induced at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Studies on various arylpropionic acid derivatives have demonstrated a range of potencies and selectivities for COX-1 and COX-2 inhibition. orientjchem.org The specific substituents on the aromatic ring and the stereochemistry of the propionic acid side chain can significantly influence these properties. While direct studies on the COX inhibitory activity of this compound are not widely reported, its structural similarity to known COX inhibitors suggests that it could be a candidate for investigation in this area.

Antioxidant Activity Investigations

Inflammation and oxidative stress are closely intertwined pathological processes. An excessive production of reactive oxygen species (ROS) can contribute to tissue damage and perpetuate the inflammatory response. nih.gov Consequently, compounds that possess antioxidant properties may also exhibit anti-inflammatory effects.

Anticancer Research Perspectives

The therapeutic potential of compounds structurally related to this compound has been an area of active investigation in oncology. Research has focused on understanding their mechanisms of action, identifying specific molecular targets, and evaluating their efficacy in various cancer models.

While direct studies on this compound are limited, research into its analogues has revealed several molecular pathways and targets implicated in cancer progression.

VEGFR-2 Inhibition: Analogues based on a 4-piperazinylquinolin-2(1H)-one scaffold have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The VEGF/VEGFR-2 signaling pathway is critical for angiogenesis, the process by which tumors develop new blood vessels to obtain necessary oxygen and nutrients for growth. nih.gov By inhibiting this pathway, such compounds aim to stifle tumor growth and metastasis. nih.gov

Glutathione (B108866) Reductase (GR) Inhibition: An analogue, 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA), acts as an irreversible inhibitor of glutathione reductase (GR). nih.gov This inhibition disrupts the cellular redox balance by causing an increase in oxidized glutathione (GSSG) and a decrease in the GSH/GSSG ratio, leading to significant thiol oxidative stress. nih.gov This oxidative stress can trigger downstream events that arrest the cell cycle. nih.gov

Cell Cycle Regulation: The oxidative stress induced by GR inhibition has been shown to cause a G2/M phase cell cycle arrest in esophageal cancer cells. nih.gov This arrest is associated with the downregulation of the protein Cdc-25c and the upregulation of phosphorylated Cdc-2 (Tyr15), Cyclin B1 (Ser147), and the tumor suppressor p53. nih.gov

Signal Pathway Inhibition: In cervical cancer cells, the simpler propionic acid (PA) has been shown to inhibit the NF-κB and AKT/mTOR signaling pathways. nih.gov These pathways are crucial for cell survival, proliferation, and inflammation, and their inhibition can lead to cell death. nih.gov

SIRT2 and EGFR Targeting: In silico studies on certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives suggest they can interact with and potentially inhibit human Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), two important targets in cancer therapy. nih.gov

The anticancer potential of propanoic acid derivatives has been evaluated through various laboratory studies.

In vitro Studies: The antiproliferative activity of several classes of propanoic acid analogues has been tested against a panel of human cancer cell lines. For instance, novel organotin(IV) carboxylates derived from propanoic acid have demonstrated significant cytotoxicity. nih.gov These compounds showed potent activity with IC50 values in the sub-micromolar range against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines. nih.gov

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been identified as promising anticancer candidates. nih.gov Certain compounds from this series were found to reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress their migration in vitro, while showing favorable cytotoxicity profiles against noncancerous Vero cells. nih.gov Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with potent, low-micromolar activity against both H69 small-cell lung carcinoma and the anthracycline-resistant H69AR cell lines. nih.govresearchgate.net

Interactive Table: In vitro Antiproliferative Activity of Propanoic Acid Analogues

Below is a summary of the reported IC₅₀ values for various propanoic acid derivatives against different cancer cell lines.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Organotin(IV) Carboxylates (Ph3SnLn)PC-3Human Prostate Cancer0.100 - 0.758 nih.gov
Organotin(IV) Carboxylates (Ph3SnLn)HT-29Colorectal Adenocarcinoma0.100 - 0.758 nih.gov
Organotin(IV) Carboxylates (Ph3SnLn)MCF-7Breast Cancer0.100 - 0.758 nih.gov
Organotin(IV) Carboxylates (Ph3SnLn)HepG2Hepatocellular Cancer0.100 - 0.758 nih.gov
4-Piperazinylquinolin-2(1H)-one (Comp. 7z)T-47DBreast Cancer0.03876 nih.gov
2-Aryl-thiazolidine-4-carboxylic acid amidesProstate Cancer CellsProstate Cancer0.7 - 1.0 google.com
2-Aryl-thiazolidine-4-carboxylic acid amidesMelanoma CellsMelanoma1.8 - 2.6 google.com

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

In vivo Studies: While extensive in vivo data for this compound itself is not available, studies on related structures provide a basis for their potential efficacy. For example, a preferred compound from the 2-aryl-thiazolidine-4-carboxylic acid amide class demonstrated significant anti-cancer activity in in vivo xenograft studies of melanoma in mice. google.com This highlights the potential for this broader class of compounds to translate from in vitro potency to in vivo effectiveness.

Antimicrobial Investigations (Class-based studies)

Infections caused by multidrug-resistant pathogens are a significant global health threat, prompting the search for new antimicrobial agents. nih.gov Derivatives of propanoic acid have emerged as a promising scaffold in this area.

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that these compounds can exhibit structure-dependent, broad-spectrum antimicrobial activity. nih.govmdpi.com Researchers have synthesized and tested these compounds against a range of both ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungal pathogens. nih.govmdpi.com

Specifically, hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and wide-ranging antimicrobial effects. nih.gov Their activity was notable against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), various Gram-negative pathogens, and drug-resistant Candida species, including the emerging multidrug-resistant pathogen Candida auris. nih.gov

Interactive Table: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The table summarizes the Minimum Inhibitory Concentration (MIC) values for the most active compounds in this class against various pathogens.

PathogenCompound TypeMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Hydrazones (14-16)1 - 8 nih.gov
Vancomycin-resistant Enterococcus faecalis (VRE)Hydrazones (14-16)0.5 - 2 nih.gov
Escherichia coliCompound 30 (4-NO₂ phenyl)32 mdpi.com
Klebsiella pneumoniaeCompound 30 (4-NO₂ phenyl)64 mdpi.com
Gram-negative pathogens (general)Hydrazones (14-16)8 - 64 nih.gov
Drug-resistant Candida speciesHydrazones (14-16)8 - 64 nih.gov
Candida aurisGeneral Derivatives0.5 - 64 nih.gov

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

General Enzyme and Receptor Interaction Studies

Beyond cancer-specific targets, analogues of this compound have been studied for their interactions with other physiologically important enzymes and receptors.

One area of investigation is the ionotropic glutamate (B1630785) receptors. The analogue (S)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid, or (S)-2-Me-Tet-AMPA, was identified as a highly potent and subunit-selective agonist at the (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. nih.gov It showed particularly high potency at the GluR3 and GluR4 subtypes. nih.gov Such selective agonists are valuable tools for studying the physiological roles of different AMPA receptor subtypes in the central nervous system. nih.gov

As mentioned previously, enzyme inhibition is a key mechanism for several analogues. This includes the inhibition of VEGFR-2 by certain 4-piperazinylquinolin-2(1H)-ones and the inhibition of glutathione reductase by 2-AAPA. nih.govnih.gov Furthermore, computational docking studies have suggested that some thiazole-based propanoic acid derivatives can bind to the active sites of both SIRT2 and EGFR, indicating a potential for dual-targeting activity. nih.gov These interactions underscore the versatility of the propanoic acid scaffold in designing molecules that can selectively engage with a variety of biological targets.

Future Research Directions and Emerging Paradigms

Development of Advanced Sustainable Synthetic Methodologies

The future of synthesizing 2-(4-Cyanophenyl)propanoic acid and its analogues lies in the adoption of green and sustainable chemistry principles. Traditional synthetic routes are being re-evaluated in favor of methods that offer improved efficiency, safety, and a reduced environmental footprint.

Key areas of development include:

Catalysis and Biocatalysis : The use of advanced catalytic systems, including biocatalysis, is a promising direction. monash.edu These methods can offer high stereoselectivity and operate under milder reaction conditions.

Flow Chemistry : Continuous flow technology presents an opportunity for safer, more scalable, and efficient synthesis. cphi-online.com This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing by-products. cphi-online.com

Microwave-Assisted Synthesis : As demonstrated in the synthesis of related phenoxypropionic acids, microwave irradiation can significantly accelerate reaction times, offering a more energy-efficient alternative to conventional heating. google.com A patent for a related compound highlights a method using hydroquinone (B1673460) and ethyl lactate (B86563) as starting materials, suggesting pathways that could be adapted. google.com

Sustainable Solvents and Reagents : Research is shifting towards the use of greener solvents and renewable starting materials to minimize environmental impact. For instance, methods for creating related compounds have been designed as rapid, single-step sustainable syntheses. rsc.org

Rational Design of Highly Selective Analogues

Rational drug design is pivotal for developing analogues of this compound with enhanced potency and selectivity. By understanding the structure-activity relationships (SAR), researchers can modify the core structure to optimize its interaction with biological targets.

Recent studies on similar structures provide a roadmap for this approach:

Scaffold-Based Design : The core structure of 3-((4-hydroxyphenyl)amino)propanoic acid has been identified as a viable scaffold for developing new anticancer and antioxidant agents. nih.gov Similarly, the this compound framework can be used as a starting point for creating libraries of novel compounds.

Structure-Activity Relationship (SAR) Analysis : In the development of related 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, SAR analysis revealed that specific substitutions, such as hydroxyl groups, were beneficial for biological activity. mdpi.com Applying similar systematic studies to analogues of this compound could identify key functional groups that enhance efficacy.

Targeted Modifications : Research on anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones has shown that specific modifications lead to potent and selective activity against cancer cell lines like HCT-116 and MCF-7. rsc.org This highlights the potential of targeted chemical modifications to improve the therapeutic profile of cyanophenyl-containing compounds.

Elucidation of Complex Biological Interaction Mechanisms

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While the parent compound, propionic acid, is known to have antimicrobial properties by potentially interfering with microbial enzyme systems, the specific interactions of its cyanophenyl derivative are not well understood. nih.gov

Future investigations should focus on:

Target Identification : Identifying the specific proteins, enzymes, or receptors that interact with the compound is crucial. Studies on related propionic acid derivatives, such as 2-(4-isobutylphenyl)-propionic acid, have established their pharmacological profiles, providing a model for investigation. nih.gov

Pathway Analysis : Determining the downstream signaling pathways affected by the compound will provide insight into its cellular effects. For example, studies on other propanoic acid derivatives have explored their role in modulating oxidative stress pathways, which is relevant in cancer therapy. nih.gov

Structural Biology : Techniques like X-ray crystallography and cryo-electron microscopy can reveal the three-dimensional structure of the compound bound to its biological target, offering a detailed view of the interaction at an atomic level.

Integration of Artificial Intelligence in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and development. nih.govfrontiersin.org For this compound, AI can accelerate the design and optimization of new analogues. frontiersin.org

Key applications of AI include:

Generative Models : AI algorithms can design novel molecules de novo with desired properties, expanding the chemical space around the this compound scaffold. frontiersin.org

Predictive Modeling : Machine learning models can be trained on existing chemical and biological data to predict the activity, toxicity, and pharmacokinetic properties of new analogues, a process known as virtual screening. frontiersin.orgyoutube.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. frontiersin.org

Data Analysis : AI can analyze large and complex datasets from high-throughput screening and other experiments to identify subtle structure-activity relationships that may not be apparent through traditional analysis. nih.gov While these advanced computational tools have not yet been extensively applied to this specific compound, their success in other areas of drug discovery points to their immense potential here. youtube.comnih.gov

Exploration in Novel Therapeutic Modalities and Diagnostics

The unique chemical properties of the cyanophenyl group suggest that this compound and its derivatives could be explored for a range of new therapeutic and diagnostic applications.

Anticancer Agents : Derivatives containing the 4-cyanophenyl group have already shown promise as anticancer agents. rsc.org Further research could focus on optimizing these compounds for greater potency and selectivity against various cancer types, including lung cancer. nih.gov The development of compounds with dual anticancer and antioxidant properties is a particularly promising avenue. nih.gov

Theranostics : The nitrile (cyano) group can be a useful chemical handle. It could potentially be used in the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. For example, the nitrile group might be leveraged for specific labeling or imaging techniques while the core molecule delivers a therapeutic effect.

Neurological Disorders : Given that many classes of drugs targeting the central nervous system incorporate a cyanophenyl moiety, exploring the potential of this compound analogues in this area could be a fruitful line of inquiry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.